
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide is a chemical compound with the molecular formula C20H26N3O.HO. It is known for its vibrant color and is often used in various scientific and industrial applications. This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide typically involves the methylation of m-hydroxy-N,N-diethyl aniline using dimethyl sulfate, followed by nitrosation. The resulting product is then condensed with m-hydroxy-N,N-diethyl aniline, and the final compound is obtained by filtration and drying .
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The use of advanced filtration and drying techniques is essential to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phenoxazine derivatives, while reduction can lead to the formation of simpler amine compounds.
Aplicaciones Científicas De Investigación
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide has a wide range of applications in scientific research:
Chemistry: It is used as a dye and a reagent in various chemical reactions.
Biology: The compound is employed in biological staining techniques to visualize cellular components.
Industry: The compound is used in the production of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide involves its interaction with molecular targets and pathways within cells. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It can also interact with proteins, affecting their structure and function. These interactions lead to various biological effects, including antimicrobial and antitumor activities .
Comparación Con Compuestos Similares
Similar Compounds
3,7-Bis(diethylamino)phenoxazin-5-ium chloride: This compound is similar in structure but contains a chloride ion instead of a hydroxide ion.
Oxazine-1 perchlorate: Another related compound with similar structural features.
Uniqueness
3,7-Bis(diethylamino)phenoxazin-5-ium hydroxide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and interact with proteins makes it particularly valuable in scientific research and industrial applications.
Propiedades
Número CAS |
93966-70-2 |
|---|---|
Fórmula molecular |
C20H27N3O2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;hydroxide |
InChI |
InChI=1S/C20H26N3O.H2O/c1-5-22(6-2)15-9-11-17-19(13-15)24-20-14-16(23(7-3)8-4)10-12-18(20)21-17;/h9-14H,5-8H2,1-4H3;1H2/q+1;/p-1 |
Clave InChI |
LSSWJMTZWUUZSB-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C1=CC2=C(C=C1)N=C3C=CC(=[N+](CC)CC)C=C3O2.[OH-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




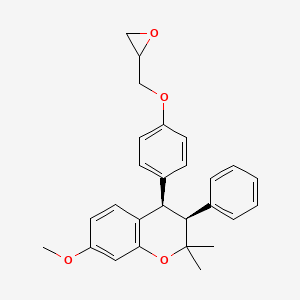
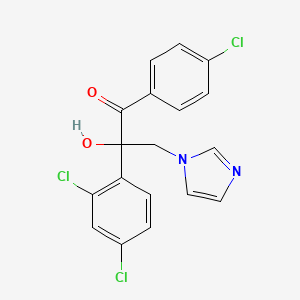
![7,20-dichloro-6-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(28),2,4,6,8,12(29),13,15(30),16,18(23),19,21,26-tridecaene-11,25-dione](/img/structure/B12696215.png)


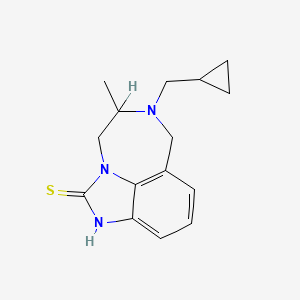
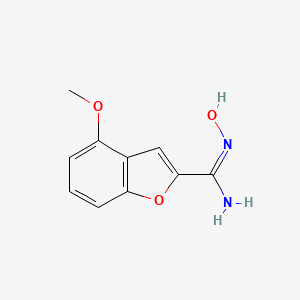

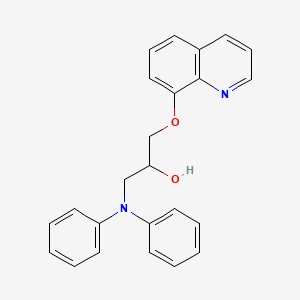
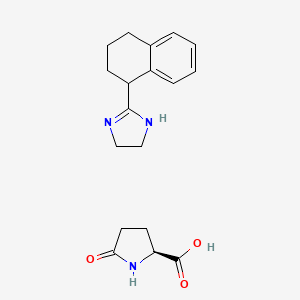
![2-[(4S)-4-[[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamoyl]-2,6-dioxo-1,3-diazinan-1-yl]acetic acid](/img/structure/B12696276.png)

